4-bromo-3-ethoxy-N-propylbenzenesulfonamide
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Overview
Description
4-bromo-3-ethoxy-N-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, an ethoxy group, and a propyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-propylbenzenesulfonamide typically involves the following steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethanol and an acid catalyst.
Sulfonamidation: The sulfonamide group is formed by reacting the brominated and ethoxylated benzene derivative with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.
N-alkylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products include azido, thiocyano, or amino derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
4-bromo-3-ethoxy-N-propylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of sulfonamide-based drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-ethoxybenzenesulfonamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
3-ethoxy-N-propylbenzenesulfonamide: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
4-bromo-N-propylbenzenesulfonamide: Lacks the ethoxy group, which may alter its solubility and interaction with biological targets.
Uniqueness
4-bromo-3-ethoxy-N-propylbenzenesulfonamide is unique due to the combination of its bromine, ethoxy, and propyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQERFUZKXUAEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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